molecular formula C12H9N3O3 B2809069 2-nitro-N-pyridin-2-ylbenzamide CAS No. 96656-49-4

2-nitro-N-pyridin-2-ylbenzamide

Cat. No. B2809069
CAS RN: 96656-49-4
M. Wt: 243.222
InChI Key: OSCGFJLUUDMUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N-pyridin-2-ylbenzamide is a chemical compound with the empirical formula C12H9N3O3 and a molecular weight of 243.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-nitro-N-pyridin-2-ylbenzamide can be represented by the SMILES string O=N+C1=C (C (NC2=NC=CC=C2)=O)C=CC=C1 . The InChI representation is 1S/C12H9N3O3/c16-12 (14-11-7-3-4-8-13-11)9-5-1-2-6-10 (9)15 (17)18/h1-8H, (H,13,14,16) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-nitro-N-pyridin-2-ylbenzamide are not available, there are studies on similar compounds. For example, metal-free N- and O-arylation reactions of pyridin-2-ones as ambident nucleophiles have been achieved with diaryliodonium salts based on base-dependent chemoselectivity .

Scientific Research Applications

Molecular Structure and Dynamics

A derivative of 2-pyridinecarboxaldehyde, displaying E/Z isomerization under ultraviolet radiation, was investigated to understand its spectroscopy and dynamic properties. This knowledge is crucial for potential applications in molecular machines and electronic devices (Gordillo et al., 2016).

Synthetic Chemistry Applications

The substitution of a nitro group with Grignard reagents in pyridine N-oxides demonstrated a simple and clean synthesis of various 2-substituted pyridine N-oxides. This method opens up new pathways for synthesizing pyridine derivatives with potential application in various chemical syntheses (Zhang et al., 2012).

Ligand-Centered Redox Activity

Nickel(II) complexes of 2-(arylazo)pyridine were synthesized to study the ligand-centered redox series without affecting the metal ion's bivalent oxidation state. This work is pivotal for the development of fluorescent dyes and materials with specific electronic properties (Sengupta et al., 2014).

Electronic Structure and Redox Behavior

Research into binuclear nitrosyl iron complexes with different aromatic ligands revealed that the introduction of electron-acceptor NO2 groups facilitates the reduction of these complexes. This study contributes to understanding the redox behavior of such complexes, which could inform the design of novel redox-active materials (Sanina et al., 2014).

Safety and Hazards

The safety information available indicates that 2-nitro-N-pyridin-2-ylbenzamide is classified under GHS07 with a signal word “Warning”. It has hazard statements H302 and is classified as Acute Tox. 4 Oral . It is also classified as Combustible Solids under Storage Class Code 11 .

properties

IUPAC Name

2-nitro-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-12(14-11-7-3-4-8-13-11)9-5-1-2-6-10(9)15(17)18/h1-8H,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCGFJLUUDMUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.